molecular formula C14H18O5 B14536524 Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate CAS No. 62005-03-2

Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate

Cat. No.: B14536524
CAS No.: 62005-03-2
M. Wt: 266.29 g/mol
InChI Key: PCEIGFRXABQUJF-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate is an organic compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate typically involves multiple steps. One common method starts with the preparation of 2-(benzyloxy)ethanol, which is then reacted with ethyl 3-bromoprop-2-enoate under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 2-[2-(benzyloxy)ethoxy]-3-oxoprop-2-enoate.

    Reduction: Formation of ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxypropanoate.

    Substitution: Formation of ethyl 2-[2-(substituted)ethoxy]-3-hydroxyprop-2-enoate.

Scientific Research Applications

Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction pathways, alteration of gene expression, and inhibition of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(benzyloxy)acetate
  • Ethyl 3-{2-[2-(benzyloxy)ethoxy]ethoxy}propanoate

Uniqueness

Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Properties

CAS No.

62005-03-2

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 3-hydroxy-2-(2-phenylmethoxyethoxy)prop-2-enoate

InChI

InChI=1S/C14H18O5/c1-2-18-14(16)13(10-15)19-9-8-17-11-12-6-4-3-5-7-12/h3-7,10,15H,2,8-9,11H2,1H3

InChI Key

PCEIGFRXABQUJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)OCCOCC1=CC=CC=C1

Origin of Product

United States

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